
N,alpha,3-Trimethylbenzeneethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl[1-(3-methylphenyl)propan-2-yl]amine is an organic compound with the molecular formula C11H17N It is a derivative of phenethylamine and is known for its structural similarity to methamphetamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl[1-(3-methylphenyl)propan-2-yl]amine typically involves the reaction of 3-methylbenzyl chloride with methylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the amine group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of methyl[1-(3-methylphenyl)propan-2-yl]amine may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts such as palladium on carbon (Pd/C) can also be employed to facilitate the reaction and reduce the reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl[1-(3-methylphenyl)propan-2-yl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The amine group can undergo substitution reactions with various electrophiles, such as acyl chlorides or sulfonyl chlorides, to form amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or sulfonamides.
Applications De Recherche Scientifique
Methyl[1-(3-methylphenyl)propan-2-yl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems and its role as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of methyl[1-(3-methylphenyl)propan-2-yl]amine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a norepinephrine-dopamine reuptake inhibitor, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action can lead to increased stimulation of adrenergic and dopaminergic receptors, resulting in enhanced alertness and cognitive function.
Comparaison Avec Des Composés Similaires
Methyl[1-(3-methylphenyl)propan-2-yl]amine is structurally similar to other phenethylamine derivatives, such as methamphetamine and methiopropamine. it is unique in its specific substitution pattern on the phenyl ring, which can influence its pharmacological properties and potency.
Similar Compounds
Methamphetamine: A potent central nervous system stimulant with a high potential for abuse.
Methiopropamine: A structural analog of methamphetamine with similar stimulant effects but a different substitution pattern on the phenyl ring.
Propriétés
Numéro CAS |
861007-68-3 |
|---|---|
Formule moléculaire |
C11H17N |
Poids moléculaire |
163.26 g/mol |
Nom IUPAC |
N-methyl-1-(3-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17N/c1-9-5-4-6-11(7-9)8-10(2)12-3/h4-7,10,12H,8H2,1-3H3 |
Clé InChI |
CXVNKBVJDKMLOH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CC(C)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


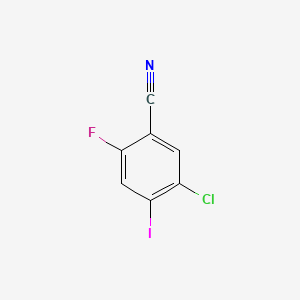
![4-[3-(4-aminophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline](/img/structure/B13646765.png)

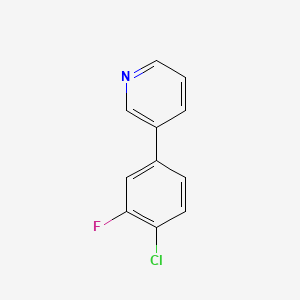
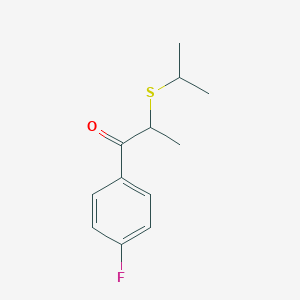
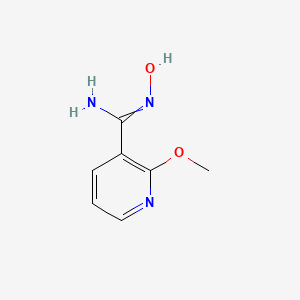
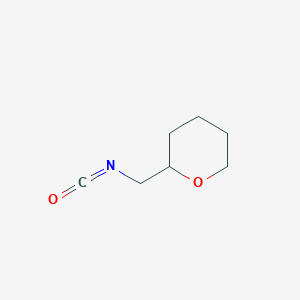


![2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B13646789.png)

![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]propanoic acid](/img/structure/B13646816.png)
![4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine](/img/structure/B13646820.png)

